N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves a multi-step process:
Formation of the Triazoloquinazoline Core: : The starting materials often include a substituted aniline and a triazole derivative. These react under specific conditions, usually in the presence of a catalyst such as palladium or copper.
Sulfonation: : The intermediate product is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex, introducing the sulfonyl group.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimized Batch Processes: : Utilizing reactors that allow precise control over temperature and reaction time.
Flow Chemistry: : Potentially employing continuous flow reactors to enhance efficiency and scalability.
Purification Techniques: : Methods like recrystallization, chromatography, and distillation to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be achieved using agents such as lithium aluminum hydride or sodium borohydride, often converting sulfonyl groups to sulfoxides or sulfides.
Substitution: : N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine can participate in nucleophilic and electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, aryl halides, with appropriate catalysts.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used but typically include a range of sulfoxides, sulfides, and other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in organic transformations.
Material Science: : Incorporation into polymers to alter physical properties.
Biology
Biological Activity: : Investigation into its effects on various biological pathways and potential as a therapeutic agent.
Medicine
Drug Development: : Potential as a lead compound in the development of new pharmaceuticals due to its unique structure and reactivity.
Industry
Specialty Chemicals: : Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The exact mechanism of action would depend on the specific application, but generally involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or other proteins.
Pathways Involved: : May modulate signaling pathways, biochemical reactions, or physiological processes.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: : Other compounds within the same class.
Sulfonyl Derivatives: : Compounds with similar sulfonyl groups.
Uniqueness
Structural Complexity: : The presence of multiple functional groups and a unique arrangement of atoms.
Reactivity Profile: : Distinct reactivity due to its specific functional groups.
Remember, always keep learning and exploring the endless intricacies of chemistry!
Properties
IUPAC Name |
N-(1-phenylethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16-14-17(2)23(18(3)15-16)34(32,33)26-25-28-24(27-19(4)20-10-6-5-7-11-20)21-12-8-9-13-22(21)31(25)30-29-26/h5-15,19H,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRZQWPJLQUIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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